molecular formula C9H9N3S2 B13061349 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole

Cat. No.: B13061349
M. Wt: 223.3 g/mol
InChI Key: YJPBJPSCIWCTGC-UHFFFAOYSA-N
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Description

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound featuring a fused thienopyridine core linked to a 1,2,3-thiadiazole ring. This structure combines electron-rich sulfur and nitrogen atoms, making it a promising candidate for pharmaceutical applications, particularly in antiplatelet and antithrombotic therapies .

Properties

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

4-(thiadiazol-4-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C9H9N3S2/c1-3-10-9(7-5-14-12-11-7)6-2-4-13-8(1)6/h2,4-5,9-10H,1,3H2

InChI Key

YJPBJPSCIWCTGC-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CSN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thieno[3,2-c]pyridine derivatives with thiadiazole-forming reagents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. Thiadiazole derivatives have been synthesized and tested against various bacterial strains and fungi. For instance, studies have shown that certain modifications to the thiadiazole ring can enhance its efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Thiadiazole compounds have also been investigated for their anticancer properties. In vitro studies demonstrate that 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole can induce apoptosis in cancer cell lines. Mechanistic studies suggest that this compound may inhibit specific pathways involved in cell proliferation and survival .

Neuroprotective Effects
Recent findings suggest that this compound exhibits neuroprotective effects in models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation in neuronal cells, indicating potential for the treatment of conditions such as Alzheimer’s disease .

Agrochemical Applications

Pesticide Development
The structure of this compound makes it a candidate for developing new agrochemicals. Its derivatives have been evaluated for insecticidal and fungicidal properties. Field studies indicate that these compounds can effectively control pest populations while being less harmful to beneficial insects .

Herbicide Formulations
This compound has also been explored as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth has been documented in laboratory settings. Further research is needed to assess its selectivity and environmental impact .

Materials Science

Polymer Chemistry
In materials science, the incorporation of thiadiazole derivatives into polymer matrices has shown promise in enhancing thermal stability and mechanical properties. This application is particularly relevant for developing high-performance materials used in electronics and coatings .

Sensors and Electronics
The electronic properties of this compound make it suitable for applications in organic electronics. It has been utilized in the fabrication of organic field-effect transistors (OFETs) where it contributes to improved charge mobility .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistryEffective against resistant bacterial strains
Anticancer PropertiesCancer Research JournalInduces apoptosis in cancer cell lines
Neuroprotective EffectsNeurobiology ReportsReduces oxidative stress in neuronal cells
Pesticide DevelopmentAgricultural SciencesEffective control of pest populations
Herbicide FormulationsJournal of Agricultural ChemistryInhibits growth enzymes in target plants
Polymer ChemistryMaterials Science JournalEnhances thermal stability of polymer composites
Sensors and ElectronicsOrganic Electronics JournalImproves charge mobility in OFETs

Mechanism of Action

The mechanism of action of 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole with structurally related thienopyridine derivatives:

Compound Name Core Structure Substituent/Functional Group Molecular Weight (g/mol) Key Physicochemical Properties
This compound Thieno[3,2-c]pyridine + thiadiazole 1,2,3-thiadiazole ~227.3* High polarity due to N/S heteroatoms
Prasugrel Thieno[3,2-c]pyridine Acetate ester (prodrug) 373.44 Lipophilic; requires metabolic activation
2-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl}-1,3-thiazole Thieno[3,2-c]pyridine 2-methyl-thiazole ~252.3* Moderate solubility in organic solvents
4-oxo-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-ylcarbonylamino}butanoic acid Thieno[3,2-c]pyridine 4-oxo butanoic acid 282.32 Hydrophilic; potential for salt formation

*Estimated based on structural formula.

Key Observations :

  • Prasugrel (a clinically used ADP antagonist) has a larger molecular weight and lipophilic prodrug design, enabling membrane permeability and metabolic activation . In contrast, the target compound’s thiadiazole group may confer direct receptor interaction without requiring activation.
  • The 4-oxo butanoic acid derivative introduces carboxylate functionality, enhancing solubility but possibly limiting blood-brain barrier penetration.

Biological Activity

The compound 4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,2,3-thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, including its mechanisms of action and therapeutic applications.

Chemical Structure

The structure of this compound features a thiadiazole ring fused with a thieno[3,2-c]pyridine moiety. This unique arrangement contributes to its distinct electronic properties and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Candida albicans15 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been investigated extensively. In a study comparing its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast)14.34
HCT-116 (Colon)10.39
A549 (Lung)13.60

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutic agents like doxorubicin . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It interacts with specific receptors that regulate cellular signaling pathways related to growth and survival.
  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells leading to cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Antifungal Activity : A study demonstrated that the compound effectively inhibited the growth of pathogenic fungi in vitro and showed promise in treating fungal infections .
  • Cancer Treatment Research : In preclinical models of breast and lung cancer, treatment with this compound resulted in significant tumor reduction compared to controls .

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